molecular formula C13H12ClN3S B5760006 1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea

1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea

Cat. No.: B5760006
M. Wt: 277.77 g/mol
InChI Key: QTPSKNHDZLFWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea is a compound that has garnered significant interest in the fields of chemistry and pharmaceutical research This compound is characterized by the presence of a thiourea group, which is known for its versatile chemical reactivity and potential biological activities

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 3-chloro-2-methylaniline with pyridine-2-carbonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is carried out under reflux to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Hydrolysis: The thiourea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes like urease. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c1-9-10(14)5-4-6-11(9)16-13(18)17-12-7-2-3-8-15-12/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPSKNHDZLFWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.